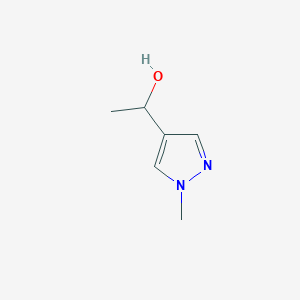![molecular formula C14H20N2 B1321525 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin CAS No. 351370-98-4](/img/structure/B1321525.png)
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin
Übersicht
Beschreibung
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C14H20N2 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomforschung
Als Spezialprodukt für die Proteomforschung kann „2-Benzyl-octahydro-pyrrolo[3,4-c]pyridin“ zur Untersuchung von Proteininteraktionen und -funktionen verwendet werden, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen entscheidend ist .
Chemische Synthese und Arzneimittelentwicklung
Diese Verbindung könnte als Zwischenprodukt in chemischen Synthese- und Arzneimittelentwicklungsprozessen verwendet werden und zur Entwicklung neuer Therapeutika beitragen .
Safety and Hazards
Zukünftige Richtungen
Pyrrolo[3,4-c]pyridine derivatives have been studied for their potential in treating diseases of the nervous and immune systems . Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been found . Therefore, “2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine” and related compounds may have promising future applications in these areas.
Wirkmechanismus
Target of Action
Similar compounds have been studied for their potential role in treating diseases of the nervous and immune systems
Mode of Action
This interaction can result in the activation or inhibition of the target, depending on the nature of the compound and the target .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, particularly those related to the nervous and immune systems . The downstream effects of these interactions can include changes in cell signaling, gene expression, and metabolic processes.
Result of Action
Similar compounds have been found to have a broad spectrum of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with topoisomerase I, an enzyme crucial for DNA replication and transcription Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine has been found to interact with various receptors in the nervous system, suggesting its potential as a sedative or analgesic agent .
Cellular Effects
The effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases involved in cell signaling, thereby affecting cellular responses to external stimuli . Furthermore, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can alter gene expression patterns, leading to changes in protein synthesis and cellular function . These effects highlight its potential in therapeutic applications, particularly in the treatment of diseases involving dysregulated cell signaling and gene expression.
Molecular Mechanism
At the molecular level, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with topoisomerase I inhibits the enzyme’s function, preventing DNA replication and transcription . Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine can modulate the activity of kinases, leading to changes in cell signaling pathways . These molecular interactions underpin the compound’s diverse biological activities and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors can lead to its degradation, reducing its efficacy . These findings underscore the importance of optimizing storage and handling conditions to preserve the compound’s stability and effectiveness.
Dosage Effects in Animal Models
The effects of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as analgesic and sedative properties . Higher doses can lead to toxic or adverse effects, including disruptions in cellular metabolism and organ function . These observations highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the metabolism of neurotransmitters, affecting their levels and activity in the nervous system . These interactions can have significant implications for the compound’s therapeutic potential, particularly in the treatment of neurological disorders.
Transport and Distribution
The transport and distribution of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine within cells and tissues are critical factors determining its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions influence the compound’s localization and concentration, affecting its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For instance, its interaction with topoisomerase I occurs primarily in the nucleus, where the enzyme is involved in DNA replication and transcription . Additionally, 2-Benzyl-octahydro-pyrrolo[3,4-c]pyridine may undergo post-translational modifications that influence its targeting and activity within the cell .
Eigenschaften
IUPAC Name |
2-benzyl-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-7-15-8-14(13)11-16/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMAYQMDXZLZFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956584 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351370-98-4 | |
| Record name | 2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10956584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)









![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)
